molecular formula C23H30N4O4S2 B2852031 N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533891-07-5

N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2852031
CAS No.: 533891-07-5
M. Wt: 490.64
InChI Key: UJOHDNAUCYSMOG-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:

  • A 6-methyl substituent on the tetrahydrothienopyridine ring.
  • A 3-carboxamide group at position 2.
  • A benzamido moiety at position 2, substituted with a 2-methylpiperidin-1-yl sulfonyl group at the para position of the benzene ring.

This compound is synthesized via multi-step reactions, including sulfonylation of the benzamido precursor and coupling with the thienopyridine scaffold under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization is performed using ¹H NMR, IR, and mass spectrometry . Its exact mass is 490.1839, aligning with the molecular formula C₂₅H₃₁N₅O₄S₂ .

Properties

IUPAC Name

N,6-dimethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-15-6-4-5-12-27(15)33(30,31)17-9-7-16(8-10-17)21(28)25-23-20(22(29)24-2)18-11-13-26(3)14-19(18)32-23/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOHDNAUCYSMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the piperidine ring, and the attachment of the sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[2,3-c]pyridine-3-carboxamide core but differ in substituents at the 6-position and the sulfonamide-linked aromatic group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name 6-Position Substituent Sulfonamide Group Modification Key Properties/Applications Reference
Target Compound Methyl 2-Methylpiperidin-1-yl Unknown bioactivity; used in chemical libraries
2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Methyl 2-Ethylpiperidin-1-yl Increased lipophilicity due to ethyl group
6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Isopropyl 3-Methylpiperidin-1-yl Enhanced steric bulk; potential metabolic stability
6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Benzyl 2,6-Dimethylmorpholino Polar morpholino group may improve solubility
Telacebec (6-Chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide) Chloro, Ethyl 4-(Trifluoromethoxy)phenyl-piperidin-1-yl FDA-approved antitubercular agent

Key Observations

Morpholino sulfonyl derivatives () introduce a polar oxygen atom, which may improve solubility and pharmacokinetics .

6-Position Modifications :

  • Isopropyl () and benzyl () substituents add steric bulk, which could influence target binding affinity or metabolic stability .
  • The methyl group in the target compound offers a balance between steric hindrance and metabolic flexibility .

Pharmacological Activity: While the target compound lacks explicit bioactivity data, analogs like telacebec () demonstrate that carboxamide-thieno/imidazopyridine hybrids are viable scaffolds for antitubercular agents .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution or coupling reactions, similar to the target compound .
  • LiAlH₄-mediated reductions () and cesium carbonate-assisted couplings () are common methodologies .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The synthesis involves multi-step reactions starting with the thieno[2,3-c]pyridine core, followed by sulfonylbenzamido coupling and piperidine ring modifications. Key steps include:

  • Core synthesis : Cyclocondensation of substituted thiophenes with malononitrile derivatives under acidic conditions .
  • Sulfonylation : Use of 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl chloride in anhydrous dichloromethane with DMAP as a catalyst (yields >75% when heated to 40°C for 12 hours) .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with ≥95% purity .

Q. How is the compound’s structural integrity validated after synthesis?

A combination of NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (ESI-HRMS), and HPLC-UV is used:

  • ¹H NMR : Confirm the presence of methyl groups (δ 1.2–1.5 ppm) and sulfonamide protons (δ 8.1–8.3 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 541.2345) with <2 ppm error .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (if applicable) .

Advanced Research Questions

Q. How can researchers identify the compound’s primary biological targets and elucidate its mechanism of action?

  • Target fishing : Use chemoproteomics (biotinylated probes) or SPR (surface plasmon resonance) to screen kinase/receptor libraries .
  • Mechanistic studies : Conduct radioligand displacement assays (e.g., ¹²⁵I-CGRP competition binding for receptor antagonism, Ki < 1 nM ).
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

Q. How can conflicting data on the compound’s activity across different assays be resolved?

  • Assay standardization : Compare results under identical conditions (pH 7.4 buffer, 37°C).
  • Metabolic stability : Test liver microsomes to rule out species-specific CYP450 metabolism (e.g., rhesus vs. rat plasma stability differences ).
  • Solubility controls : Use DMSO stocks ≤0.1% to avoid aggregation artifacts .

Q. What strategies are effective for improving the compound’s selectivity against off-target receptors?

  • SAR studies : Modify the piperidine sulfonyl group (e.g., 3,5-dimethyl substitution reduces off-target kinase binding by 40% ).
  • Molecular docking : Perform MD simulations (AMBER/CHARMM) to optimize interactions with target binding pockets (e.g., CGRP receptor ).
  • Fragment-based design : Replace the thienopyridine core with pyrazolo[3,4-d]pyrimidine to enhance selectivity .

Q. How can researchers assess the compound’s metabolic stability and pharmacokinetic profile?

  • In vitro assays : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS (e.g., t₁/₂ = 2.5 hours, Cl₋int = 15 mL/min/kg ).
  • In vivo PK : Administer orally to rodents (10 mg/kg) and measure plasma levels (Cₘₐₓ = 1.2 µM at 2 hours) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What crystallographic techniques are used to resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals in ethanol/water (70:30) at 4°C.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL-97 for structure solution (R-factor < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

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